N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-5-carboxamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is a compound that features both an imidazole and an indole moiety. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-5-carboxamide typically involves the formation of the imidazole and indole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
the synthesis of related compounds often involves large-scale cyclization reactions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole and indole rings.
Substitution: Both the imidazole and indole rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The indole ring can interact with biological membranes and proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is unique due to the presence of both imidazole and indole rings, which confer a combination of chemical and biological properties not found in compounds with only one of these rings .
Properties
Molecular Formula |
C15H16N4O |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-19-7-5-11-8-12(2-3-14(11)19)15(20)17-6-4-13-9-16-10-18-13/h2-3,5,7-10H,4,6H2,1H3,(H,16,18)(H,17,20) |
InChI Key |
JXHFCKWIVJGRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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